
6-Fluoronorepinehprine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoronorepinephrine is a synthetic catecholamine and a selective full agonist for both α1- and α2-adrenergic receptors . It is structurally related to norepinephrine, a naturally occurring neurotransmitter, but with a fluorine atom substituted at the 6-position on the benzene ring . This modification imparts unique pharmacological properties to the compound, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoronorepinephrine typically involves the fluorination of norepinephrine or its precursors. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, with the temperature maintained at room temperature to slightly elevated levels .
Industrial Production Methods
Industrial production of 6-fluoronorepinephrine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoronorepinephrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluoronorepinephrine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on catecholamines.
Biology: Helps in understanding the role of adrenergic receptors in various physiological processes.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
6-Fluoronorepinephrine exerts its effects by selectively binding to α1- and α2-adrenergic receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events. This includes the activation of G-proteins, which in turn modulate the activity of adenylate cyclase and phospholipase C pathways . These pathways result in the release of secondary messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3), ultimately leading to physiological responses such as increased heart rate, vasoconstriction, and enhanced neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norepinephrine: The natural counterpart with similar adrenergic receptor activity but without the fluorine substitution.
Epinephrine: Another natural catecholamine with broader receptor activity, including β-adrenergic receptors.
Dopamine: A precursor to norepinephrine and epinephrine with distinct receptor activity and physiological effects.
Uniqueness
6-Fluoronorepinephrine is unique due to its selective full agonist activity at α1- and α2-adrenergic receptors, which is not observed in other catecholamines . This makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological conditions .
Eigenschaften
Molekularformel |
C8H10FNO3 |
|---|---|
Molekulargewicht |
187.17 g/mol |
IUPAC-Name |
4-[(1R)-2-amino-1-hydroxyethyl]-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H10FNO3/c9-7-4(6(12)3-10)1-2-5(11)8(7)13/h1-2,6,11-13H,3,10H2/t6-/m0/s1 |
InChI-Schlüssel |
FOTRTWXNJQSQJS-LURJTMIESA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1[C@H](CN)O)F)O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1C(CN)O)F)O)O |
Synonyme |
2-fluoronorepinephrine 3-fluoronorepinephrine 3-fluoronorepinephrine monohydrochloride, (+-)-isomer 3-fluoronorepinephrine, (R)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



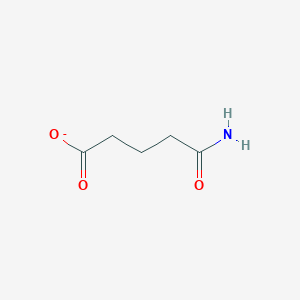
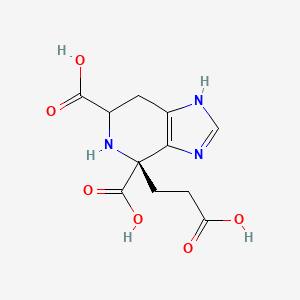

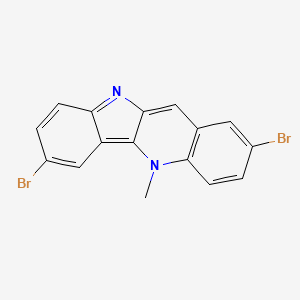
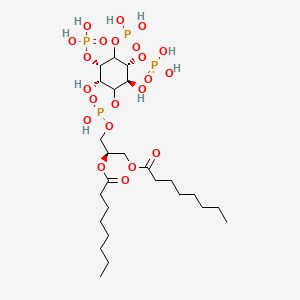
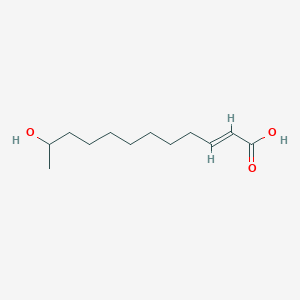
![3-[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1245178.png)
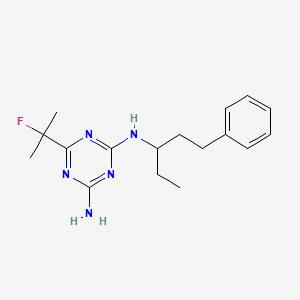
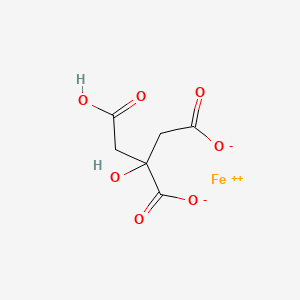
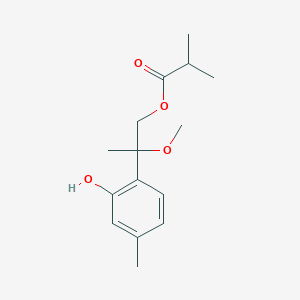
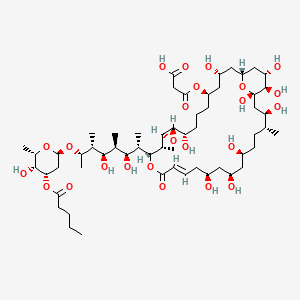
![4-Oxo-2-[3-((E)-2-quinolin-2-yl-vinyl)-phenyl]-4H-chromene-8-carboxylic acid](/img/structure/B1245188.png)

